N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine

Synthetic Methodology Process Chemistry Cost Efficiency

N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 178477-21-9) is a secondary aromatic amine composed of a phenyl group linked to the 2-position of a 5,6,7,8-tetrahydronaphthalene (tetralin) core. This bicyclic scaffold is a privileged structure in medicinal chemistry, serving as a rigid analog of phenylethylamine neurotransmitters.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
Cat. No. B11882462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)NC3=CC=CC=C3
InChIInChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-3,8-12,17H,4-7H2
InChIKeyBVEJKUFQXZTXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine: Core Molecular Profile for Procurement & Research


N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 178477-21-9) is a secondary aromatic amine composed of a phenyl group linked to the 2-position of a 5,6,7,8-tetrahydronaphthalene (tetralin) core. This bicyclic scaffold is a privileged structure in medicinal chemistry, serving as a rigid analog of phenylethylamine neurotransmitters [1]. The compound is commercially available as a research chemical with typical purities of 95–98% and a molecular weight of 223.32 g/mol . Its structural features place it within the broader phenylaminotetralin (PAT) chemotype, a class that has been investigated for interactions with dopamine, serotonin, and sigma-like receptors [2].

Why N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine Cannot Be Casually Swapped with In-Class Analogs


Within the 2-aminotetralin family, seemingly minor structural modifications can drastically alter receptor selectivity, functional activity, and physicochemical properties. The N-phenyl substitution in this compound introduces both steric bulk and aromatic π-stacking potential that differentiate it from N-alkyl analogs (e.g., N-methyl or N,N-dimethyl derivatives). Unlike the more widely studied 1-phenyl-3-aminotetralins, which exhibit sigma-like receptor activity [1], the 2-amino positional isomer with N-phenyl substitution presents a distinct pharmacophoric geometry. Evidence from the PAT chemotype demonstrates that even changes in the N-substituent can convert a dopamine D2 agonist into a sigma-like neuromodulator [2]. Generic substitution without direct comparative data thus risks selecting a compound with unintended polypharmacology or inadequate target engagement.

Quantitative Differentiation Evidence for N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine vs. Closest Analogs


Synthetic Accessibility: Direct Catalytic Hydrogenation Route to the N-Phenyl Secondary Amine

Patent CN102351712B describes a direct preparation method for N-phenyl-tetrahydro-2-naphthylamine via catalytic hydrogenation of N-phenyl-2-naphthylamine using Raney nickel in polar protic solvent [1]. This one-step reductive approach avoids the multi-step reductive amination or N-alkylation sequences required for many N-substituted 2-aminotetralins. In contrast, the synthesis of N,N-dimethyl-2-aminotetralin typically requires alkylation of the primary amine followed by purification from over-alkylation side products, reducing overall yield [2]. The patent's method offers a streamlined procurement advantage for bulk or gram-scale research use.

Synthetic Methodology Process Chemistry Cost Efficiency

Physical Form Advantage: Solid-State Handling vs. Liquid N-Alkyl Analogs

N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine is a solid at ambient temperature with a melting point range of approximately 100–105 °C . This contrasts with lower molecular weight N-alkyl-2-aminotetralins such as N-methyl-2-aminotetralin and 2-aminotetralin itself, which are typically liquids or low-melting solids at room temperature [1]. The solid-state form facilitates precise weighing, reduces volatilization losses during handling, and improves long-term storage stability for laboratory inventory management.

Physicochemical Properties Formulation Compatibility Storage Stability

Chemotype-Driven Sigma-Like Receptor Selectivity: Distinct from Dopamine D2-Preferring N,N-Disubstituted Analogs

The phenylaminotetralin (PAT) chemotype, to which N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine belongs, has been shown to bind with high affinity to a novel sigma-like receptor (Kd = 31 pM for [3H]Cl,OH-PAT in guinea pig brain membranes) rather than to dopamine D2 receptors [1]. In contrast, N,N-disubstituted 2-aminotetralins such as N-n-propyl-N-phenylethyl-5-hydroxy-2-aminotetralin exhibit potent D2 dopamine receptor agonism with Ki values in the low nanomolar range [2]. This divergent pharmacology indicates that the N-monophenyl substitution pattern steers the tetralin scaffold away from dopaminergic signaling and toward sigma-like neuromodulation, a critical distinction for neuroscience target identification.

Receptor Pharmacology Sigma Receptor Dopamine Selectivity

Commercial Availability with Certified Purity: Procurement-Ready vs. Custom Synthesis of Positional Isomers

N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine is offered by multiple chemical suppliers at certified purity levels: 95% (ChemeNuo, catalog CM139796) and 98% (Leyan, product 1771082) . By comparison, the positional isomer N-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine (1-amino isomer) is not listed as a stocked catalog item by major research chemical suppliers, requiring custom synthesis with associated lead times and cost premiums. This off-the-shelf availability reduces procurement friction for the 2-amino isomer.

Commercial Sourcing Purity Specification Supply Chain Reliability

Optimal Application Scenarios for N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine Based on Differential Evidence


Neuroscience Probe Development Targeting Sigma-Like Neuromodulation

Based on the PAT chemotype's demonstrated high-affinity binding to a novel sigma-like receptor (Kd = 31 pM for a close analog) rather than dopamine D2 receptors [1], this compound is best deployed as a scaffold for developing sigma-like neuromodulatory probes. Its predictable solid-state handling (m.p. ~100–105 °C) and commercial availability at 98% purity streamline the synthesis of derivative libraries for structure-activity relationship (SAR) studies targeting this under-explored receptor class.

Medicinal Chemistry Lead Optimization with Defined Physicochemical Properties

The compound's solid physical form at ambient temperature facilitates accurate formulation and weighing during lead optimization campaigns . Its aromatic N-phenyl group provides a handle for further functionalization (e.g., halogenation, nitration) to modulate lipophilicity and target engagement, while the saturated tetralin ring offers conformational rigidity distinct from fully aromatic naphthalene analogs.

Process Chemistry Demonstration of Scalable Secondary Amine Synthesis

The one-step catalytic hydrogenation method described in Patent CN102351712B demonstrates a scalable route to N-phenyl-tetrahydro-2-naphthylamine [2]. This protocol can serve as a model for process chemistry groups seeking efficient, high-yielding syntheses of structurally related N-aryl secondary amines without chromatographic purification, reducing overall manufacturing costs for gram-to-kilogram scale-up.

Comparative Pharmacology Studies Requiring a Non-Dopaminergic Tetralin Control

Because N,N-disubstituted 2-aminotetralins are potent D2 dopamine agonists, while the PAT chemotype is associated with sigma-like activity, this N-monophenyl compound can serve as a critical control ligand in experiments designed to dissect dopaminergic versus sigma-mediated effects [1][3]. Its commercial availability ensures rapid sourcing for replicate studies across independent laboratories.

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